

Application Notes and Protocols for CK1-IN-1 in Kinase Assays

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Compound of Interest

Compound Name: CK1-IN-1

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These application notes provide a comprehensive overview of the use of **CK1-IN-1**, a potent inhibitor of Casein Kinase 1 (CK1), in in vitro kinase assays. Detailed protocols for both radiometric and luminescence-based assays are provided, along with a summary of its inhibitory activity and its role in key signaling pathways.

Introduction to CK1-IN-1

CK1-IN-1 is a small molecule inhibitor targeting the Casein Kinase 1 family, with particular potency against the δ and ϵ isoforms.[1][2] The CK1 family of serine/threonine kinases are crucial regulators of numerous cellular processes, including Wnt and Hedgehog signaling pathways, circadian rhythms, and DNA repair.[3][4] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making its inhibitors valuable tools for research and potential therapeutic development.[5] **CK1-IN-1** acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase to prevent the transfer of phosphate to its substrates.[6]

Quantitative Data: Inhibitory Activity of CK1-IN-1

The inhibitory potency of **CK1-IN-1** against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

Target Kinase	IC50 (nM)
CK1δ	15
CK1ε	16
p38α MAPK	73

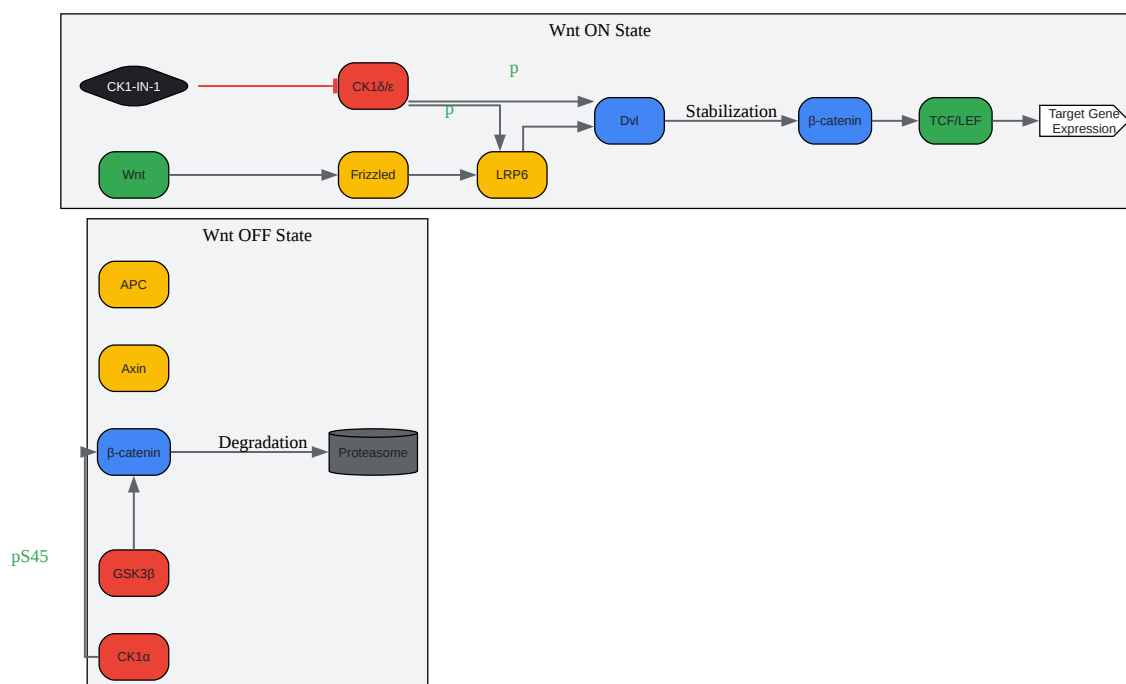
Table 1: Inhibitory Activity of **CK1-IN-1**. IC50 values represent the concentration of the inhibitor required to reduce the activity of the respective kinase by 50%. Data indicates that **CK1-IN-1** is a potent inhibitor of CK1δ and CK1ε, with some off-target activity against p38α MAPK.[\[1\]](#)[\[2\]](#)

Signaling Pathways Regulated by CK1

CK1 isoforms are integral components of multiple signaling cascades. Inhibition of CK1 by **CK1-IN-1** can be used to probe the function of these pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, CK1 plays a dual role. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin at Serine 45, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation.[\[1\]](#)[\[3\]](#)[\[7\]](#) Upon Wnt stimulation, CK1δ/ε and CK1γ are involved in the phosphorylation of the co-receptor LRP6 and the scaffolding protein Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin and subsequent target gene expression.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) **CK1-IN-1**, by inhibiting CK1δ/ε, is expected to block the positive regulatory arm of the Wnt pathway.



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Figure 1: Role of CK1 in the Wnt/β-catenin signaling pathway and the inhibitory action of **CK1-IN-1**.

Hedgehog Signaling Pathway

CK1 also has a dual function in the Hedgehog (Hh) signaling pathway. In the absence of the Hh ligand, CK1, along with PKA and GSK3 β , phosphorylates the Gli family of transcription factors, leading to their proteolytic processing into repressor forms.[4][11][12] Upon Hh binding to its receptor Patched, the transmembrane protein Smoothed (Smo) is activated, which involves its phosphorylation by CK1.[13][14] Activated Smo prevents Gli processing, leading to the formation of Gli activator forms that translocate to the nucleus and induce target gene expression.[4] **CK1-IN-1** can be utilized to investigate the role of CK1-mediated Smoothed and Gli phosphorylation.

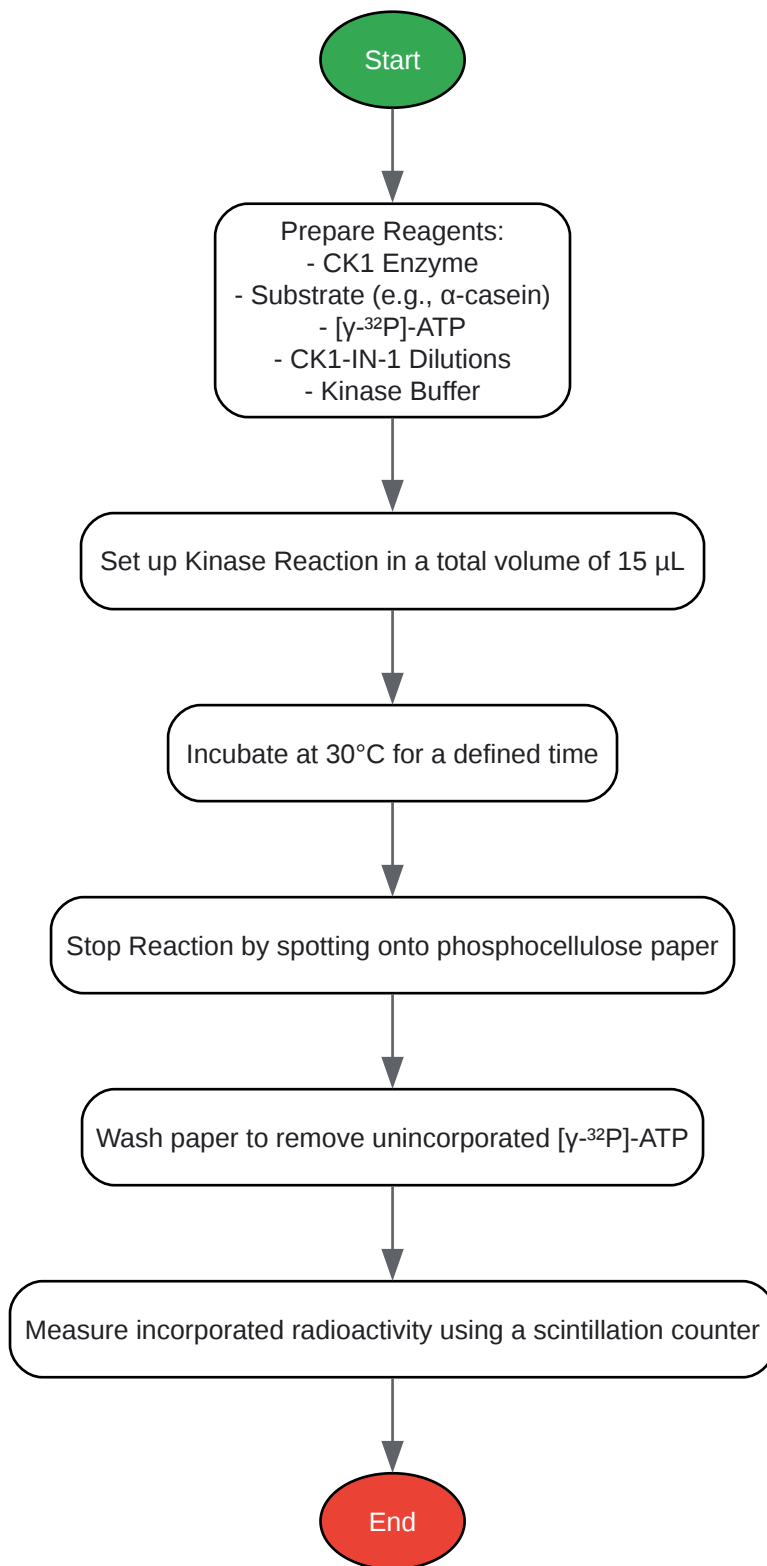
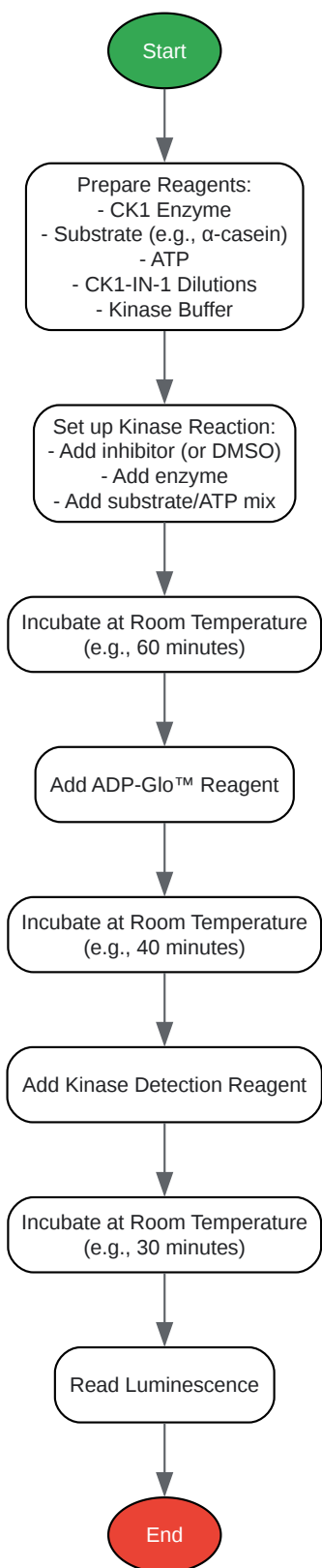
Figure 2: Role of CK1 in the Hedgehog signaling pathway and the inhibitory action of **CK1-IN-1**.

Experimental Protocols

Two common methods for in vitro kinase assays are presented below: a non-radioactive luminescence-based assay and a traditional radioactive assay.

Protocol 1: ADP-Glo™ Luminescence-Based Kinase Assay

This protocol is adapted from commercially available assays and measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[3][4]



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